molecular formula C20H22O7 B3029011 7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one CAS No. 477336-79-1

7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one

Cat. No. B3029011
M. Wt: 374.4 g/mol
InChI Key: VYQRDDWHTRSYGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex. It contains a chroman ring, which is a fused six-membered benzene ring and three-membered heterocycle. The molecule also contains multiple hydroxyl and methoxy groups, which can participate in hydrogen bonding and other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple hydroxyl and methoxy groups in this compound suggests that it might have significant polarity and potential for hydrogen bonding, which could affect properties like solubility and boiling/melting points .

Scientific Research Applications

Chemical Properties and Stability

  • Protecting Groups for Hydroxy Function: The chemical properties of compounds related to 7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one have been studied, particularly in the context of protecting groups for the hydroxy function. These compounds demonstrate stability to strong acids and are distinguishable from other protecting groups by their reactivity with DDQ oxidation at room temperature (Nakajima, Abe, & Yonemitsu, 1988).

Bioactive Compounds in Natural Products

  • Isolation from Natural Sources: Research indicates that similar compounds have been isolated from natural sources like Ophiopogon japonicus, Scilla nervosa, and Pseudoprospero firmifolium. These studies highlight the potential for discovering new homoisoflavonoidal compounds with varying chemical structures and potential biological activities (Nguyen Thi Hoang Anh et al., 2003), (Silayo et al., 1999), (Koorbanally et al., 2007).

Selectivity in Deprotection

  • Selective Deprotection of Hydroxy Functions: Studies on the selectivity of deprotection of various protecting groups, including those related to 7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one, show that different protecting groups can be selectively removed under specific conditions, demonstrating the compound's relevance in synthetic chemistry (Horita et al., 1986).

Medicinal Plant Constituents

  • Presence in Medicinal Plants: Similar compounds have been identified as constituents of medicinal plants such as Thalictrum delavayi and Portulaca oleracea, suggesting their potential significance in pharmacology and natural product chemistry (Wang et al., 2003), (Yang et al., 2018).

Biological Activities

  • Biological Activities: Research on homoisoflavonoids and similar compounds has revealed various biological activities, including bacteriostatic and antioxidant properties. These findings underscore the potential therapeutic applications of these compounds in treating various diseases (Famuyiwa et al., 2013).

Safety And Hazards

Without specific information on this compound, it’s hard to provide detailed safety and hazard information. As with any chemical, safe handling practices should be followed to minimize risk .

properties

IUPAC Name

7-hydroxy-3-[(2-hydroxy-3-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-10-15(21)20(26-4)19-14(18(10)25-3)17(23)12(9-27-19)8-11-6-5-7-13(24-2)16(11)22/h5-7,12,21-22H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQRDDWHTRSYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one
Reactant of Route 2
7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one
Reactant of Route 3
7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one
Reactant of Route 4
7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one
Reactant of Route 5
7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one
Reactant of Route 6
7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one

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